Spectroscopic Characterization of 2-(Tert-butoxy)-3-ethylphenol: A Predictive Guide for Researchers
Spectroscopic Characterization of 2-(Tert-butoxy)-3-ethylphenol: A Predictive Guide for Researchers
Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic data (NMR, IR, MS) for the compound 2-(Tert-butoxy)-3-ethylphenol. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals by offering well-grounded predictions based on established spectroscopic principles and data from analogous structures. The methodologies and interpretations presented herein are designed to guide the identification and characterization of this and similar substituted phenolic compounds.
Introduction: The Need for Predictive Spectroscopic Analysis
2-(Tert-butoxy)-3-ethylphenol is a substituted phenol of interest in various fields, including organic synthesis and medicinal chemistry. The precise characterization of its molecular structure is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure of organic molecules.
This guide addresses the current lack of available experimental spectroscopic data for 2-(Tert-butoxy)-3-ethylphenol by providing a detailed, predicted spectroscopic profile. These predictions are derived from the analysis of structurally related compounds and the fundamental principles governing the interaction of molecules with electromagnetic radiation and energetic electrons. By understanding the expected spectral features, researchers can more efficiently identify and characterize this molecule in their own experimental work.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. The chemical environment of each nucleus is exquisitely sensitive to the surrounding electronic and steric factors, providing a detailed map of the molecular connectivity.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-(Tert-butoxy)-3-ethylphenol is expected to exhibit distinct signals for the aromatic protons, the ethyl group protons, the tert-butoxy group protons, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and tert-butoxy groups and the alkyl nature of the ethyl group. The tert-butyl group, with its nine equivalent protons, is expected to produce a characteristically intense singlet.[1][2]
Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.95 | d, J ≈ 8 Hz | 1H | H-6 | Ortho to the hydroxyl group, shielded by its electron-donating effect. |
| ~6.85 | t, J ≈ 8 Hz | 1H | H-5 | Coupled to both H-4 and H-6. |
| ~6.75 | d, J ≈ 8 Hz | 1H | H-4 | Ortho to the ethyl group. |
| ~5.5-6.5 | br s | 1H | -OH | The chemical shift is highly dependent on concentration and solvent; the signal is often broad due to hydrogen bonding and exchange.[3] |
| ~2.65 | q, J ≈ 7.5 Hz | 2H | -CH₂CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl protons. |
| ~1.35 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butoxy group, appearing as a sharp singlet.[1][3] |
| ~1.20 | t, J ≈ 7.5 Hz | 3H | -CH₂CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene protons. |
Experimental Protocol for ¹H NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of 2-(Tert-butoxy)-3-ethylphenol in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Acquisition Parameters:
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Number of scans: 16-32
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Relaxation delay: 1-2 s
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Pulse width: 90°
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Spectral width: -2 to 12 ppm
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-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly informative about the substitution pattern.
Predicted ¹³C NMR Data (in CDCl₃, referenced to the solvent peak at 77.16 ppm):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-1 | Aromatic carbon bearing the hydroxyl group, significantly deshielded. |
| ~145 | C-2 | Aromatic carbon bearing the tert-butoxy group. |
| ~138 | C-3 | Aromatic carbon bearing the ethyl group. |
| ~128 | C-5 | Aromatic CH. |
| ~122 | C-6 | Aromatic CH. |
| ~118 | C-4 | Aromatic CH. |
| ~80 | -C (CH₃)₃ | Quaternary carbon of the tert-butoxy group. |
| ~29 | -C(C H₃)₃ | Methyl carbons of the tert-butoxy group. |
| ~23 | -C H₂CH₃ | Methylene carbon of the ethyl group. |
| ~15 | -CH₂C H₃ | Methyl carbon of the ethyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy:
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
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Acquisition Parameters:
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Number of scans: 1024-4096 (or more, depending on sample concentration)
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Relaxation delay: 2 s
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Pulse program: Proton-decoupled
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Spectral width: 0 to 200 ppm
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-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of covalent bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3600-3200 | Broad, Strong | O-H stretch | Characteristic of a phenolic hydroxyl group involved in hydrogen bonding.[4][5] |
| ~3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |
| ~2960-2850 | Strong | Aliphatic C-H stretch | Due to the C-H bonds in the ethyl and tert-butoxy groups. |
| ~1600, ~1500 | Medium-Strong | C=C stretch | Aromatic ring vibrations.[4][6] |
| ~1250 | Strong | C-O stretch (ether) | Characteristic of the aryl-alkyl ether linkage of the tert-butoxy group. |
| ~1200 | Strong | C-O stretch (phenol) | Associated with the phenolic C-O bond. |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
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Sample Preparation: Place a small drop of neat liquid 2-(Tert-butoxy)-3-ethylphenol directly onto the ATR crystal.
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Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
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Acquisition Parameters:
-
Number of scans: 16-32
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Resolution: 4 cm⁻¹
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Spectral range: 4000-400 cm⁻¹
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-
Data Processing: Collect the spectrum and perform a background subtraction.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For 2-(Tert-butoxy)-3-ethylphenol (C₁₂H₁₈O), the expected molecular weight is approximately 194.27 g/mol .
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment | Rationale |
| 194 | Moderate | [M]⁺ | Molecular ion peak. |
| 179 | Low | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 137 | High | [M - C₄H₉]⁺ | Loss of a tert-butyl radical, a very stable carbocation, leading to a prominent peak. This is a characteristic fragmentation for tert-butoxy ethers. |
| 107 | Moderate | [C₇H₇O]⁺ | Further fragmentation of the [M - C₄H₉]⁺ ion. |
Molecular Structure of 2-(Tert-butoxy)-3-ethylphenol:
Caption: Molecular structure of 2-(Tert-butoxy)-3-ethylphenol.
Predicted Mass Spectrometry Fragmentation Pathway:
Caption: Predicted EI-MS fragmentation of 2-(Tert-butoxy)-3-ethylphenol.
Experimental Protocol for Mass Spectrometry (GC-MS with EI):
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Sample Preparation: Prepare a dilute solution of 2-(Tert-butoxy)-3-ethylphenol in a volatile organic solvent such as dichloromethane or methanol.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
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GC Parameters:
-
Injector temperature: 250 °C
-
Column: A suitable capillary column (e.g., DB-5ms)
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Oven program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).
-
-
MS Parameters:
-
Ionization energy: 70 eV
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Mass range: m/z 40-400
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum.
Conclusion
This technical guide has presented a comprehensive set of predicted spectroscopic data for 2-(Tert-butoxy)-3-ethylphenol, covering ¹H NMR, ¹³C NMR, IR, and MS techniques. The provided predictions, based on sound chemical principles and data from analogous compounds, offer a valuable resource for the identification and structural confirmation of this molecule. The detailed experimental protocols serve as a practical guide for researchers undertaking the spectroscopic analysis of this and related phenolic compounds. It is anticipated that this guide will facilitate future research and applications involving 2-(Tert-butoxy)-3-ethylphenol.
References
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Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC. Available at: [Link]
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2-Tert-Butylphenol | C10H14O | CID 6923 - PubChem. Available at: [Link]
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3-Ethylphenol | C8H10O | CID 12101 - PubChem. Available at: [Link]
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Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC. Available at: [Link]
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17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available at: [Link]
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Phenol - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
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infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
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